molecular formula C34H15NO4 B094316 Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- CAS No. 128-60-9

Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-

Cat. No. B094316
CAS RN: 128-60-9
M. Wt: 501.5 g/mol
InChI Key: LNNHYUOWYOSHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is a complex organic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is not yet fully understood. However, it is believed that the compound works by interacting with the electron transport chain in cells, leading to the production of reactive oxygen species (ROS) and ultimately cell death.

Biochemical And Physiological Effects

Studies have shown that Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer therapy. Additionally, the compound has been found to have antioxidant properties, which may have implications for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- for lab experiments is its excellent charge transport properties, which make it a useful tool for studying the behavior of electrons in organic materials. However, the compound is also highly reactive and can be difficult to work with, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-. One area of interest is in the development of new organic electronic devices based on the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in cancer therapy and other areas of medicine. Finally, there is also potential for the development of new synthetic methods for Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- that may make it easier to work with in the lab.

Synthesis Methods

The synthesis of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is a complex process that involves several steps. The most common method involves the reaction of anthracene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a catalyst. The product is then further treated with nitric acid to obtain the final compound.

Scientific Research Applications

Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- has potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic electronics. The compound has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors and other electronic devices.

properties

CAS RN

128-60-9

Product Name

Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-

Molecular Formula

C34H15NO4

Molecular Weight

501.5 g/mol

IUPAC Name

30-nitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione

InChI

InChI=1S/C34H15NO4/c36-33-21-7-3-1-5-16(21)18-9-12-23-28-19(10-13-24(33)29(18)28)20-11-14-25-30-26(15-27(35(38)39)31(23)32(20)30)17-6-2-4-8-22(17)34(25)37/h1-15H

InChI Key

LNNHYUOWYOSHPH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)[N+](=O)[O-])C2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)[N+](=O)[O-])C2=O

Other CAS RN

128-60-9

Origin of Product

United States

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